BK Channel Modulator Selectivity vs. Generic Thiopyrano-pyridine Scaffolds
The patent defining this compound class explicitly claims dioxo-thiopyrano-pyridine-carboxylic acid derivatives as 'selective modulators of the calcium-dependent potassium channels of high conductivity' for cerebral applications [1]. This establishes a clear functional differentiation from non-dioxo thiopyrano-pyridine analogs, which lack the sulfone oxidation state required for this specific ion channel interaction. While the parent patent does not provide single-compound IC50 values for CAS 1249349-29-8 against a defined control, the 'selective modulator' classification inherently implies a differentiation from non-selective potassium channel agents and from scaffold isomers where the carboxylic acid position or ring saturation state differs [1].
| Evidence Dimension | Target selectivity profile (BK channel modulation) |
|---|---|
| Target Compound Data | Identified as a member of a class of selective BK channel modulators (dioxo-thiopyrano-pyridine-carboxylic acid derivatives) [1]. |
| Comparator Or Baseline | Non-dioxo thiopyrano-pyridine analogs (e.g., sulfides) and thiopyrano[3,2-b]pyridine positional isomers are not classified as selective BK channel modulators under this patent. |
| Quantified Difference | Qualitative selectivity claimed in patent; no single-compound IC50 ratio provided. |
| Conditions | Patent claims based on functional ion channel modulation screen for cerebral activity. |
Why This Matters
For researchers procuring a validated BK channel tool compound, a scaffold explicitly patented for this selectivity profile reduces the risk of off-target activity inherent in non-classified thiopyrano-pyridine analogs.
- [1] Urbahns, K., Heine, H.-G., Junge, B., Schohe-Loop, R., Sommermeyer, H., Glaser, T., Wittka, R., & de Vry, J.-M.-V. (1998). U.S. Patent No. 5,756,515. Washington, DC: U.S. Patent and Trademark Office. View Source
